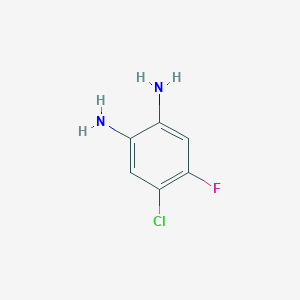

4-Chloro-5-fluorobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMPRJISGCTCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927876 | |

| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132942-81-5, 139512-70-2 | |

| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-5-fluorobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in the development of various pharmaceuticals, dyes, and other specialty chemicals. This document outlines a plausible and robust synthetic route, details expected characterization data, and provides standardized experimental protocols.

Introduction

This compound, with the molecular formula C₆H₆ClFN₂, is a substituted aromatic diamine. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of these halogens can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds. This guide focuses on a common and efficient method for its preparation: the reduction of a nitroaniline precursor.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-Chloro-5-fluoro-2-nitroaniline. This precursor is commercially available. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved through various established methods.

Caption: Synthetic route to this compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound from 4-Chloro-5-fluoro-2-nitroaniline. Researchers should adapt these procedures based on laboratory conditions and scale.

Synthesis of this compound via Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

Materials:

-

4-Chloro-5-fluoro-2-nitroaniline

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 4-Chloro-5-fluoro-2-nitroaniline in a suitable solvent (e.g., ethanol or methanol).

-

Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound using Metal/Acid Reduction

This classical method is a robust alternative to catalytic hydrogenation.

Materials:

-

4-Chloro-5-fluoro-2-nitroaniline

-

Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl) or Acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 4-Chloro-5-fluoro-2-nitroaniline and a suitable solvent such as ethanol.

-

Add an excess of the reducing metal (e.g., iron powder, 3-5 equivalents).

-

Slowly add a concentrated acid (e.g., HCl or acetic acid) to the stirred suspension. The reaction is often exothermic and may require cooling.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Caption: General workflow for the synthesis and purification.

Characterization Data

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClFN₂ | N/A |

| Molecular Weight | 160.58 g/mol | N/A |

| Appearance | Colorless to slightly yellow crystalline solid | [1] |

| Melting Point | Approximately 110-160 °C | [1] |

| Solubility | Low solubility in water; soluble in common organic solvents | [1] |

Predicted Spectroscopic Data

The following data are predictions based on the known spectral characteristics of analogous compounds. Actual experimental values may vary.

Table 4.2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~3.5-4.5 | br s | 4H | -NH₂ |

Table 4.2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 (d) | C-F |

| ~135-140 | C-NH₂ |

| ~130-135 | C-NH₂ |

| ~115-120 (d) | C-Cl |

| ~110-115 (d) | C-H |

| ~105-110 | C-H |

Table 4.2.3: Predicted IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3250 | N-H stretching (asymmetric and symmetric) |

| 1620-1580 | N-H bending |

| 1500-1400 | C=C aromatic stretching |

| 1250-1150 | C-N stretching |

| 1100-1000 | C-F stretching |

| 850-750 | C-Cl stretching |

Table 4.2.4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 160/162 | [M]⁺ (corresponding to ³⁵Cl and ³⁷Cl isotopes) |

| 145/147 | [M-NH]⁺ |

| 125 | [M-Cl]⁺ |

| 118/120 | [M-NH₂-F]⁺ |

Safety Information

-

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, or skin contact.

-

Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocols, based on the reduction of 4-Chloro-5-fluoro-2-nitroaniline, offer reliable and scalable methods for its preparation. The provided characterization data, while predictive, serves as a useful reference for researchers engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document collates available data on its molecular characteristics, thermal properties, and solubility. Furthermore, it outlines detailed experimental protocols for the determination of its key physicochemical parameters and presents a plausible synthetic route. Safety information and the compound's role in the broader context of drug development are also discussed.

Introduction

This compound, with the IUPAC name this compound, is a disubstituted aromatic diamine.[2][3] Its structure, featuring both chloro and fluoro groups on the benzene ring, along with two adjacent amine functionalities, makes it a versatile building block in organic synthesis.[2] The presence of fluorine, in particular, is of high interest in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed repository of information on this compound to support research and development activities.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that there are discrepancies in the reported melting points across different suppliers, which may be attributed to varying purity levels or measurement conditions.

General and Thermal Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Chloro-5-fluoro-o-phenylenediamine, 5-Chloro-4-fluoro-o-phenylenediamine | [1][2] |

| CAS Number | 139512-70-2 (most common), 132942-81-5, 54095-97-1 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClFN₂ | [1][3] |

| Molecular Weight | 160.58 g/mol | [1] |

| Appearance | Grey to light brown or colorless to slightly yellow crystalline solid/powder | [1] |

| Melting Point | 92-119 °C (range from various sources) | [1][2][3][4] |

| Boiling Point | 316.2 °C at 760 mmHg (estimated) | [1] |

| Flash Point | 145 °C | [1] |

Solubility and Stability

| Property | Description | Source(s) |

| Solubility | Low solubility in water; soluble in common organic solvents. | [1] |

| Stability | Relatively stable at room temperature. Should be stored in a sealed container away from strong oxidants and strong acids. | [1] |

Acid-Base and Partitioning Properties

Synthesis Pathway

A plausible synthetic route for this compound starts from 1-chloro-2-fluoro-4-nitrobenzene, which undergoes reduction of the nitro group to form the diamine.

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via the reduction of 1-chloro-2-fluoro-4-nitrobenzene.

Materials:

-

1-chloro-2-fluoro-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-chloro-2-fluoro-4-nitrobenzene in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may occur.

-

Heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Caption: General workflow for physicochemical property determination.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs grinding)

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Tamp the open end of a capillary tube into the sample powder to collect a small amount.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, start with a new sample and heat rapidly to about 15-20 °C below the estimated melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of a compound in various solvents.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Graduated cylinders or pipettes

-

Solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

-

Add approximately 10-20 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent and vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is classified as soluble. If not, it is sparingly soluble or insoluble.

-

Repeat for each solvent of interest.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) if titrating a base, or a strong base (e.g., 0.1 M NaOH) if titrating an acid.

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.

logP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP) using reverse-phase high-performance liquid chromatography (RP-HPLC).

Apparatus:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol/water or acetonitrile/water)

-

A set of standard compounds with known logP values.

Procedure:

-

Prepare a series of mobile phase compositions with varying organic solvent content.

-

Inject the test compound and the standard compounds onto the HPLC column for each mobile phase composition and record the retention times (t_R).

-

Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.

-

For each compound, plot log(k) versus the percentage of organic solvent in the mobile phase.

-

Extrapolate the linear regression line to 100% aqueous mobile phase to determine the log(k_w) value for each compound.

-

Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.

-

Determine the logP of the test compound by interpolating its log(k_w) value on the calibration curve.

Role in Drug Development

This compound is a valuable precursor for synthesizing biologically active molecules. The incorporation of fluorine can enhance the metabolic stability of a drug by strengthening the C-F bond compared to a C-H bond, and it can also modulate the pKa and lipophilicity, thereby improving cell membrane permeability and binding affinity to target proteins.

Caption: Role of intermediates like this compound in drug discovery.

Safety Information

Handling of this compound requires adherence to standard laboratory safety procedures. Below is a summary of its hazard information.

| Hazard Type | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| Health Hazards | GHS06, GHS07 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

This safety information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling the compound.

Conclusion

This compound is a chemical intermediate with significant potential in various fields, especially in the development of new pharmaceuticals. This guide has provided a consolidated source of its known physicochemical properties, along with standardized protocols for their experimental determination. While there are gaps in the publicly available data, particularly for pKa and logP, the methodologies outlined here provide a clear path for their measurement. The information compiled serves as a valuable resource for researchers and scientists working with this compound.

References

Technical Guide: 4-Chloro-5-fluorobenzene-1,2-diamine (CAS 139512-70-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound 4-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 139512-70-2), detailing its physicochemical properties, safety information, key research applications, detailed experimental protocols, and a list of commercial suppliers.

Compound Identification and Properties

This compound is a halogenated aromatic amine that serves as a valuable intermediate and building block in various chemical syntheses. Its structural and chemical identifiers are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 4-Chloro-5-fluorophenylene-1,2-diamine, 1-Chloro-4,5-diamino-2-fluorobenzene | [1][4][5] |

| CAS Number | 139512-70-2 | [4][6][7] |

| Molecular Formula | C₆H₆ClFN₂ | [6][8][9] |

| Molecular Weight | 160.58 g/mol | [4][6][7] |

| Appearance | Grey to light brown solid powder | [1][8][10] |

| Melting Point | 110-114 °C | [1][6][7][11] |

| Boiling Point | 316.2 °C at 760 mmHg | [8][11] |

| Density | ~1.3 - 1.5 g/cm³ (estimate) | [8][9] |

| Solubility | Low solubility in water; soluble in common organic solvents | [8] |

| InChI Key | BSMPRJISGCTCDC-UHFFFAOYSA-N | [1][3][4] |

| SMILES | NC1=CC(F)=C(Cl)C=C1N | [6][9][12] |

| MDL Number | MFCD00042485 |[4][5][6] |

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| Pictograms | GHS06 (Toxic), GHS07 (Harmful/Irritant) | [1][4] |

| Signal Word | Danger | [1][4] |

| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4][7] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |[1][4][7] |

Applications in Research and Development

This compound is utilized in several areas of chemical and pharmaceutical research.

-

Synthetic Chemistry Intermediate : It is a key precursor for synthesizing more complex molecules, including dyes, pesticides, and materials for organic light-emitting diodes (OLEDs).[8]

-

Catalyst Ligand Synthesis : The compound is used as a diamine reactant in the synthesis of macrocyclic tetraamido ligands. These ligands can be complexed with transition metals to form potent oxidation catalysts.[13]

-

Antiparasitic Drug Discovery : It has been identified in a fragment-based screen as having trypanocidal activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.

Biological Activity: Trypanocidal Effects

A key finding for this compound is its biological activity against Trypanosoma brucei. A study identified this compound as an interactor with the essential parasite enzyme myo-Inositol-3-Phosphate Synthase (TbINO1). This enzyme catalyzes the first committed step in the de novo synthesis of myo-inositol, a critical component for glycosylphosphatidylinositol (GPI) anchors that attach the parasite's variant surface glycoproteins to its membrane. Inhibition of this pathway is lethal to the parasite.

The compound exhibited an ED₅₀ of 20.1 ± 1.2 µM against bloodstream-form T. brucei. To assess its selectivity, cytotoxicity was measured against human leukemia (HL-60) cells, yielding an ED₅₀ of 431 ± 53 µM. This results in a favorable selectivity index of 21.4, suggesting a therapeutic window.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving CAS 139512-70-2.

Synthesis of Macrocyclic Tetraamido Ligands (Representative Protocol)

This protocol outlines a general procedure for using this compound as a reactant to form a macrocyclic ligand, a key step in the development of certain oxidation catalysts.[13]

Objective: To synthesize a macrocyclic tetraamido compound via condensation reaction.

Materials:

-

This compound (CAS 139512-70-2)

-

An activated diacid derivative (e.g., diethyl malonyl dichloride)

-

A suitable protected diamide diamine intermediate

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard glassware for organic synthesis, including a round-bottom flask, condenser, and addition funnel

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the protected diamide diamine intermediate and a stoichiometric amount of base in the chosen aprotic solvent.

-

Reactant Addition: In a separate flask, dissolve the activated diacid derivative and this compound in the same solvent.

-

Cyclization: Add the solution from step 2 to the flask from step 1 dropwise over several hours at room temperature using an addition funnel. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: If protecting groups were used, perform the appropriate deprotection step.

-

Purification: Purify the crude macrocyclic tetraamido compound using column chromatography on silica gel or by recrystallization to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Trypanocidal Activity Screening (AlamarBlue® Assay)

This protocol is used to determine the 50% effective dose (ED₅₀) of a compound against T. brucei.

Objective: To quantify the dose-dependent viability of T. brucei in the presence of the test compound.

Materials:

-

Bloodstream form Trypanosoma brucei brucei (e.g., strain 427)

-

HMI-9 culture medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO to make a stock solution, e.g., 10 mM)

-

AlamarBlue® (Resazurin) reagent (e.g., 0.49 mM in PBS)

-

Sterile 96-well microplates (black, clear bottom for fluorescence)

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence microplate reader (Excitation: ~544 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding: Harvest actively growing T. brucei and adjust the cell density in fresh HMI-9 medium. Seed the 96-well plate with 2 x 10⁴ cells per well in a volume of 180 µL.

-

Compound Dilution: Prepare a serial dilution of the test compound in HMI-9 medium. Typically, start from a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions across the plate. Include wells with medium only (negative control) and cells with DMSO vehicle only (positive control).

-

Incubation: Add 20 µL of the diluted compound solutions to the corresponding wells. Incubate the plate for 48 hours in a humidified incubator.

-

Viability Assessment: Add 20 µL of AlamarBlue® reagent to each well.

-

Final Incubation: Incubate the plate for an additional 4-24 hours. The metabolically active (viable) cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (medium only wells). Normalize the data to the positive control (vehicle only, 100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the ED₅₀ value.

Mammalian Cell Cytotoxicity Assay

This protocol is used to determine the selectivity of the compound by measuring its toxicity to a mammalian cell line.

Objective: To quantify the dose-dependent viability of a human cell line (e.g., HL-60) in the presence of the test compound.

Materials:

-

Human promyelocytic leukemia cells (HL-60)

-

RPMI-1640 medium supplemented with 10% FBS

-

Protocol is otherwise identical to the Trypanocidal Activity Screening (5.2), with the following modifications:

-

Cell Seeding: Seed plates with 5 x 10⁴ HL-60 cells per well.

-

Incubation: The initial incubation period with the compound is typically 72 hours.

-

Data Analysis: The ED₅₀ for the mammalian cell line is calculated similarly. The Selectivity Index (SI) is then determined by the ratio: SI = ED₅₀ (Mammalian Cells) / ED₅₀ (T. brucei).

Commercial Suppliers

This compound is available from various chemical suppliers for research and development purposes. Purity levels and quantities may vary.

Table 3: Selected Commercial Suppliers

| Supplier | Country of Origin/Region | Notes |

|---|---|---|

| Sigma-Aldrich (Merck) | Global | Available through their Apollo Scientific portfolio.[1][4] |

| Thermo Fisher Scientific | Global | Offers the compound under its Acros Organics or Alfa Aesar brands.[12] |

| Apollo Scientific | UK | A primary manufacturer and distributor.[5] |

| Biosynth | Global | Provides the compound for pharmaceutical testing.[6] |

| ChemScene | USA | Supplier of laboratory chemicals.[11] |

| Matrix Scientific | USA | Offers various pack sizes. |

| BLD Pharm | China | Offers various purities and specifications. |

| Capot Chemical | China | Provides custom synthesis and various chemical products. |

| Alfa Chemistry | USA | ISO 9001:2015 certified supplier.[9] |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should perform their own due diligence before purchasing.

References

- 1. Alamar blue assays [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 8. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]

- 12. The inositol pyrophosphate biosynthetic pathway of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoinositide signaling and regulation in Trypanosoma brucei: Specialized functions in a protozoan pathogen | PLOS Pathogens [journals.plos.org]

A Technical Guide to the Spectral Analysis of 4-Chloro-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

4-Chloro-5-fluorobenzene-1,2-diamine is a substituted aromatic diamine with the molecular formula C₆H₆ClFN₂. Its structure consists of a benzene ring with two adjacent amino groups, a chlorine atom, and a fluorine atom. This substitution pattern leads to a specific set of expected spectral features.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.8 | s | 1H | Ar-H |

| ~6.5 | s | 1H | Ar-H |

| ~4.5 - 5.0 | br s | 4H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-155 (d) | C-F |

| ~135-145 | C-NH₂ |

| ~130-140 | C-NH₂ |

| ~115-125 (d) | C-Cl |

| ~110-120 | C-H |

| ~100-110 | C-H |

Note: 'd' denotes a doublet due to coupling with fluorine.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |

| 1620 - 1580 | Medium | C=C stretch (aromatic) |

| 1520 - 1480 | Medium | N-H bend (amine) |

| 1250 - 1150 | Strong | C-F stretch |

| 800 - 700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 160/162 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 141/143 | Medium | [M-NH]⁺ / [M+2-NH]⁺ |

| 125 | Medium | [M-Cl]⁺ |

| 111 | Medium | [M-NH-F]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectral data for a solid organic compound like this compound.

Workflow for Spectroscopic Analysis:

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of various pharmaceutical compounds, dyes, and agrochemicals. Understanding these properties is critical for its effective storage, handling, and application in further chemical synthesis.

Physicochemical Properties

This compound is a colorless to slightly yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 139512-70-2 | [1] |

| Molecular Formula | C₆H₆ClFN₂ | [2] |

| Molecular Weight | 160.58 g/mol | - |

| Melting Point | ~150-160 °C | [1] |

| Appearance | Colorless or slightly yellow crystalline solid | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media.

Qualitative Solubility

The compound exhibits low solubility in water but is soluble in common organic solvents.[1] The presence of two amine groups contributes to its polarity and ability to form hydrogen bonds, which influences its solubility in polar solvents.[3]

Expected Solubility in Common Solvents

| Solvent | Expected Solubility | Rationale / Data on Similar Compounds |

| Water | Low | Stated in the literature for the target compound.[1] |

| Methanol | Soluble | 4-chloro-5-methylbenzene-1,2-diamine is soluble in methanol.[4] |

| Ethanol | Very Soluble | 4-chlorobenzene-1,2-diamine is very soluble in ethanol.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for aromatic compounds. |

| Acetone | Soluble | A common polar aprotic solvent for aromatic compounds. |

| Dichloromethane | Soluble | 4-chloro-5-methylbenzene-1,2-diamine is soluble in dichloroform.[4] |

| Ethyl Acetate | Soluble | 4-chloro-5-methylbenzene-1,2-diamine is soluble in ethyl acetate.[4] |

| Benzene | Soluble | 4-chlorobenzene-1,2-diamine is soluble in benzene.[5] |

| Ether | Very Soluble | 4-chlorobenzene-1,2-diamine is very soluble in ether.[5] |

Stability Profile

This compound is relatively stable at room temperature when stored in a sealed container in a dry environment.[1] However, it is susceptible to degradation under certain conditions.

General Stability

The compound should be stored away from strong oxidants and strong acids.[1]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[6] The following table outlines the expected stability of this compound under various stress conditions, based on general principles of aromatic amine chemistry and data on related compounds.

| Stress Condition | Expected Stability | Potential Degradation Products | Rationale / Data on Similar Compounds |

| Hydrolytic (Acidic) | Unstable | Salt formation, potential for further degradation. | Aromatic amines are basic and react with acids.[7] |

| Hydrolytic (Basic) | Relatively Stable | - | Generally more stable in basic conditions than acidic. |

| Oxidative (e.g., H₂O₂) | Unstable | Oxidized products, potentially colored polymeric materials. | Aromatic amines are susceptible to oxidation.[7] |

| Photolytic (UV/Vis Light) | Unstable | Dimerized and oxidized products (e.g., phenazines). | A related compound, 4-chloro-1,2-phenylenediamine, degrades in sunlight with a half-life of 39 minutes in water.[8] |

| Thermal | Relatively Stable | - | Stable at room temperature, degradation may occur at elevated temperatures.[1][7] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible assessment of solubility and stability.

Solubility Determination Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in various solvents.

Forced Degradation Study Workflow

The diagram below outlines a typical workflow for conducting forced degradation studies on this compound.

References

- 1. chembk.com [chembk.com]

- 2. A13953.03 [thermofisher.cn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-CHLORO-5-METHYLBENZENE-1,2-DIAMINE CAS#: 63155-04-4 [m.chemicalbook.com]

- 5. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. pharmadekho.com [pharmadekho.com]

- 8. researchgate.net [researchgate.net]

"potential applications of halogenated o-phenylenediamines in organic synthesis"

For Researchers, Scientists, and Drug Development Professionals

Halogenated o-phenylenediamines have emerged as pivotal building blocks in modern organic synthesis, offering a gateway to a diverse array of heterocyclic compounds and functionalized aromatic systems. Their unique structural motif, featuring adjacent amino groups and one or more halogen substituents on the aromatic ring, provides a versatile platform for constructing complex molecular architectures. This technical guide explores the potential applications of halogenated o-phenylenediamines in the synthesis of benzimidazoles, quinoxalines, and phenazines, as well as their utility in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are provided to facilitate their application in research and development.

Synthesis of Halogenated Benzimidazoles

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles, a class of heterocycles with significant pharmacological and biological activities. The presence of a halogen on the o-phenylenediamine core is well-tolerated in these reactions and provides a handle for further functionalization.

A common approach involves the reaction of a halogenated o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or a catalyst.

Experimental Protocol: Synthesis of 2-Aryl-5-halobenzimidazoles

This protocol describes a general procedure for the synthesis of 2-aryl-5-halobenzimidazoles from the corresponding halogenated o-phenylenediamine and an aromatic aldehyde.

Materials:

-

4-Halo-o-phenylenediamine (e.g., 4-chloro-o-phenylenediamine, 4-bromo-o-phenylenediamine) (1.0 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Cobalt(II) acetylacetonate (0.05 mmol)

-

Methanol (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the 4-halo-o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in methanol (10 mL).

-

Add cobalt(II) acetylacetonate (0.05 mmol) to the solution.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-5-halobenzimidazole.

Quantitative Data: Synthesis of Halogenated Benzimidazoles

| Entry | Halogenated o-Phenylenediamine | Aldehyde | Product | Reaction Time (h) | Yield (%) | m.p. (°C) |

| 1 | 4-Chloro-o-phenylenediamine | Benzaldehyde | 5-Chloro-2-phenyl-1H-benzo[d]imidazole | 3 | 92 | 228-230 |

| 2 | 4-Bromo-o-phenylenediamine | 4-Methoxybenzaldehyde | 5-Bromo-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 4 | 88 | 210-212 |

| 3 | 4-Iodo-o-phenylenediamine | 4-Nitrobenzaldehyde | 5-Iodo-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 3.5 | 90 | >300 |

Table 1: Synthesis of various halogenated benzimidazoles with corresponding reaction times, yields, and melting points.

Reaction Pathway: Benzimidazole Synthesis

Technical Guide: Safety and Handling Precautions for 4-Chloro-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for 4-Chloro-5-fluorobenzene-1,2-diamine based on available data for this compound and structurally related aromatic amines. It is intended as a guide and should not replace a thorough risk assessment and consultation of the official Safety Data Sheet (SDS) provided by the supplier.

Introduction

This compound is a halogenated aromatic diamine utilized as a chemical intermediate in various research and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to its chemical structure as an aromatic amine, this compound is expected to possess toxicological properties that necessitate stringent safety and handling precautions to minimize exposure and ensure a safe working environment. Aromatic amines as a class of compounds are known for their potential to cause skin irritation, eye damage, and respiratory irritation, with some also being suspected carcinogens.

Hazard Identification and Classification

Table 1: GHS Hazard Pictograms

| Pictogram | Description |

|

| Acute Toxicity (fatal, toxic, or harmful) |

|

| Skin Corrosion/Eye Damage |

|

| Skin/Eye Irritation, Skin Sensitization, Acute Toxicity (harmful), Respiratory Tract Irritation |

|

| Carcinogenicity, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity |

|

| Hazardous to the Aquatic Environment |

Table 2: Hazard Statements (H-Statements)

| Code | Statement |

| H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H318 | Causes serious eye damage. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| H351 | Suspected of causing cancer. |

| H411 | Toxic to aquatic life with long lasting effects. |

Table 3: Precautionary Statements (P-Statements)

| Code | Statement |

| P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P261 | Avoid breathing dust/fumes. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P308+P313 | IF exposed or concerned: Get medical advice/attention. |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P391 | Collect spillage. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key stages for safely handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Methodologies for Key Stages:

-

Risk Assessment: Before handling, a comprehensive risk assessment must be conducted. This involves reviewing the SDS, identifying potential hazards, and establishing control measures to minimize risk.

-

Engineering Controls: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. A well-ventilated area is crucial for all related activities.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Lab Coat: A lab coat should be worn to protect from skin contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

-

Decontamination: Work surfaces and equipment should be decontaminated after use. A suitable decontamination solution for aromatic amines can be used, followed by a thorough rinse.

-

Waste Disposal: All waste contaminated with this compound must be collected in a designated, labeled, and sealed container for hazardous waste. Dispose of in accordance with local, state, and federal regulations.

Logical Relationships of Safety Precautions

The interplay between hazard identification, control measures, and emergency response is crucial for ensuring a safe working environment.

Caption: Logical relationship of key safety precautions.

Emergency Procedures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact emergency services.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.

By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

An In-depth Technical Guide to 4-Chloro-5-fluorobenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluorobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and steric properties that are highly valuable in the design of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug development.

Discovery and History

In the context of medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds became a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, this compound was likely first synthesized as a bespoke intermediate for the construction of specific target molecules in pharmaceutical or agrochemical research, rather than as a compound of intrinsic interest itself. Its history is therefore one of enabling chemistry, providing a platform for the creation of more complex, biologically active molecules.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a colorless or slightly yellow crystalline powder.[1] It exhibits low solubility in water but is soluble in common organic solvents.[1] The compound is relatively stable under normal conditions but should be protected from strong oxidizing agents and acids.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClFN₂ | [1] |

| Molecular Weight | 160.58 g/mol | |

| Appearance | Colorless to slightly yellow crystalline solid | [1] |

| Melting Point | ~150-160 °C | [1] |

| Solubility | Low in water, soluble in common organic solvents | [1] |

| CAS Number | 139512-70-2, 54095-97-1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-2-fluoroaniline. The first step involves the nitration of the aniline to introduce a nitro group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Chloro-5-fluoro-2-nitroaniline

This procedure is adapted from a known method for the nitration of a similar aniline derivative.[2]

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chloro-2-fluoroaniline in concentrated sulfuric acid.

-

Cool the mixture to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time at the low temperature.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-5-fluoro-2-nitroaniline.

Step 2: Synthesis of this compound

The reduction of the nitro group in 4-chloro-5-fluoro-2-nitroaniline to an amine is a standard transformation. A common and effective method is catalytic hydrogenation.

Experimental Protocol:

-

Charge a hydrogenation vessel with 4-chloro-5-fluoro-2-nitroaniline and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Stir the mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction by techniques such as TLC or LC-MS to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor for the synthesis of heterocyclic scaffolds, most notably benzimidazoles and quinoxalines. These bicyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Synthesis of Benzimidazoles

Benzimidazoles are a core structural motif in numerous approved drugs with diverse therapeutic activities, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. By using this compound, medicinal chemists can introduce both a chlorine and a fluorine atom at specific positions of the benzimidazole core, which can significantly influence the compound's binding affinity, selectivity, and metabolic stability.

Synthesis of Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The use of this compound allows for the preparation of quinoxalines with a specific halogenation pattern, which can be exploited to fine-tune their pharmacological profile.

Other Applications

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of:

-

Agrochemicals: As a building block for pesticides and herbicides.[1]

-

Dyes and Pigments: Used in the creation of specialized colorants.[1]

-

Organic Light-Emitting Diodes (OLEDs): Serves as a precursor for materials used in electronic displays.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[1] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a key synthetic intermediate whose value is defined by its utility in constructing more complex and functional molecules. While its specific historical origins are not prominently documented, its importance in modern organic synthesis, particularly in the field of drug discovery, is undeniable. The ability to introduce a specific chloro-fluoro substitution pattern onto benzimidazole, quinoxaline, and other heterocyclic systems provides medicinal chemists with a powerful tool for the rational design of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the role of such specialized building blocks will remain critical.

References

Theoretical and Computational Elucidation of 4-Chloro-5-fluorobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluorobenzene-1,2-diamine is a halogenated aromatic diamine with potential applications as a building block in the synthesis of pharmaceuticals, dyes, and organic electronic materials.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide outlines a comprehensive theoretical and computational approach to characterizing this compound, providing a framework for in-silico analysis. The methodologies detailed herein are grounded in established quantum chemical methods, particularly Density Functional Theory (DFT), which has proven effective for studying halogenated aromatic systems.[2][3][4]

Introduction

Computational chemistry serves as a powerful tool in modern chemical research, offering insights into molecular properties that can be difficult or costly to obtain through experimental means alone. For substituted benzene derivatives like this compound, computational studies can predict optimized geometries, vibrational spectra, electronic structure, and potential energy surfaces. This data is invaluable for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, which are critical for applications in drug design and materials science.[3][5] This guide provides a roadmap for conducting such a study, from initial geometry optimization to advanced analysis of non-covalent interactions.

Computational Methodology

The recommended computational approach relies on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results, especially for systems containing halogens.

Software

A variety of quantum chemistry software packages can perform the calculations outlined in this guide, including but not limited to Gaussian, ORCA, and GAMESS.

Geometry Optimization and Vibrational Frequencies

The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a hybrid DFT functional, such as B3LYP or PBE1PBE, combined with a Pople-style basis set like 6-311G(d,p).[2] To account for the influence of dispersion forces, which can be significant in halogenated compounds, functionals incorporating dispersion corrections, such as ωB97X-D or B2PLYP-D, are highly recommended.[4] Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequency calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.

-

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, predicting the electronic transitions of the molecule.[2]

Data Presentation

The quantitative data obtained from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Calculated Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.40 | C1-C2-N2 | 120.5 |

| C4-Cl | 1.74 | C4-C5-F | 119.8 |

| C5-F | 1.35 | H-N1-C1 | 115.0 |

| C1-N1 | 1.41 | ||

| C2-N2 | 1.41 |

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation.

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | N-H symmetric stretch |

| 2 | 3350 | N-H asymmetric stretch |

| 3 | 1620 | Aromatic C=C stretch |

| 4 | 1300 | C-N stretch |

| 5 | 1100 | C-F stretch |

| 6 | 750 | C-Cl stretch |

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.60 |

| Ionization Potential | 5.80 |

| Electron Affinity | 1.20 |

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation.

Experimental Protocols (Computational Workflow)

The following outlines a detailed protocol for the computational study of this compound.

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.

-

Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM7 or a small basis set) to obtain a reasonable starting geometry.[6]

-

DFT Geometry Optimization: Perform a full geometry optimization using a selected DFT functional (e.g., B3LYP, PBE1PBE, or a dispersion-corrected functional) and a suitable basis set (e.g., 6-311G(d,p)).

-

Frequency Calculation: At the same level of theory as the final optimization, perform a frequency calculation to verify the nature of the stationary point and to obtain the theoretical vibrational spectrum.

-

Single-Point Energy Calculation: Using the optimized geometry, perform single-point energy calculations to determine the electronic properties, such as HOMO and LUMO energies.

-

Property Calculations: Based on the single-point energy calculation, compute the MEP, perform NBO analysis, and, if required, run a TD-DFT calculation for the UV-Vis spectrum.

-

Data Analysis: Extract and analyze the output data, populating the tables as shown above. Visualize the molecular orbitals and MEP surfaces.

Visualization

Visual representations are essential for understanding complex chemical concepts. The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Logical relationships of potential non-covalent interactions in this compound.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. This knowledge is crucial for predicting its behavior in various chemical environments and for guiding the design of new molecules with desired properties for applications in drug development and materials science. The systematic approach presented here ensures a comprehensive understanding of the molecule's fundamental characteristics, paving the way for its rational application in various scientific fields.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazoles from 4-Chloro-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry. The synthesis of novel benzimidazole derivatives is a key focus in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 2-substituted 6-chloro-5-fluorobenzimidazoles starting from 4-Chloro-5-fluorobenzene-1,2-diamine. The introduction of chloro and fluoro substituents on the benzene ring can significantly modulate the physicochemical and pharmacological properties of the resulting benzimidazole derivatives.

General Synthesis Pathway

The most common and direct method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine derivative with an aldehyde, followed by oxidative cyclization. The general reaction scheme is depicted below.

Application Notes and Protocols: Condensation Reaction of 4-Chloro-5-fluorobenzene-1,2-diamine with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of novel 5-chloro-6-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles via the condensation reaction of 4-chloro-5-fluorobenzene-1,2-diamine with various aromatic aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as antimicrobial and anticancer agents.[1][2][3] This guide includes a general reaction scheme, a detailed experimental protocol, a summary of characterization data, and potential applications, supported by visualizations to aid in understanding the experimental workflow and reaction pathways.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structural isosteres of naturally occurring nucleotides, allowing them to interact with various biopolymers in living systems.[3] This characteristic has led to the development of numerous benzimidazole-containing drugs with a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[3] The incorporation of halogen atoms, such as chlorine and fluorine, into the benzimidazole scaffold can significantly enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacological profiles.

The condensation of o-phenylenediamines with aldehydes is a common and effective method for the synthesis of 2-substituted benzimidazoles.[4][5] This application note focuses on the specific reaction between this compound and a variety of aromatic aldehydes to produce a library of novel 5-chloro-6-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles.

General Reaction Scheme

The synthesis of 5-chloro-6-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles is achieved through a one-pot condensation reaction. The reaction involves the cyclization of this compound with an aromatic aldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, in a suitable solvent like ethanol or a solvent-free system under microwave irradiation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Chloro-5-fluorobenzene-1,2-diamine in Agrochemical Synthesis: A Focus on Benzimidazole Fungicides

Introduction

4-Chloro-5-fluorobenzene-1,2-diamine is a valuable aromatic diamine intermediate in the synthesis of various agrochemicals, particularly fungicides. Its unique substitution pattern, featuring both chlorine and fluorine atoms, allows for the introduction of these halogens into the final active ingredient, which can significantly influence the compound's biological activity, metabolic stability, and spectrum of efficacy. This application note provides a detailed overview of the use of this compound in the synthesis of benzimidazole-based fungicides, a critical class of agrochemicals for controlling a broad range of fungal plant pathogens.

Key Application: Synthesis of 5-Chloro-6-fluorobenzimidazole Derivatives

The primary application of this compound in agrochemical synthesis is as a precursor for 5-chloro-6-fluorobenzimidazole derivatives. The benzimidazole scaffold is a well-established pharmacophore in numerous fungicides, known to act by inhibiting the polymerization of β-tubulin in fungal cells, thereby disrupting cell division and growth. The presence of the chloro and fluoro substituents on the benzene ring of the benzimidazole can enhance the fungicidal potency and spectrum.

General Synthetic Pathway

The synthesis of 5-chloro-6-fluorobenzimidazole derivatives from this compound typically involves a cyclocondensation reaction with a suitable one-carbon synthon. A common and efficient method is the Phillips-Ladenburg reaction, which utilizes a carboxylic acid or its derivative.

Caption: General synthetic scheme for agrochemicals from the specified diamine.

Experimental Protocols

While a specific, named commercial agrochemical directly synthesized from this compound with a publicly available detailed protocol is not readily found in the literature, a representative protocol for the synthesis of a key intermediate, 5-Chloro-6-fluoro-2-methyl-1H-benzimidazole, is provided below. This intermediate can be further functionalized to produce a range of potential fungicidal compounds.

Protocol 1: Synthesis of 5-Chloro-6-fluoro-2-methyl-1H-benzimidazole

This protocol describes the synthesis of a key benzimidazole intermediate from this compound and acetic acid.

Materials:

-

This compound

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Ethanol

-

Activated Charcoal

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol) and glacial acetic acid (0.12 mol).

-

Reaction: Heat the mixture to reflux with constant stirring for 4 hours.

-

Hydrolysis and Neutralization: After reflux, cool the reaction mixture to room temperature. Slowly add 4M hydrochloric acid (50 mL) and heat the mixture at 100°C for 15 minutes to hydrolyze any acetylated diamine by-product.

-

Precipitation: Cool the solution in an ice bath and neutralize by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7. The crude product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any inorganic impurities.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated charcoal and heat the solution to boiling for 10 minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

Expected Yield and Purity:

The expected yield and purity for this type of reaction are typically in the range of 70-85% with a purity of >98% after recrystallization.

Data Presentation

The following table summarizes the expected physicochemical properties of the synthesized intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Chloro-6-fluoro-2-methyl-1H-benzimidazole | C₈H₆ClFN₂ | 184.60 | 210-215 | Off-white to light brown solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the benzimidazole intermediate.

Caption: Workflow for the synthesis and purification of the benzimidazole intermediate.